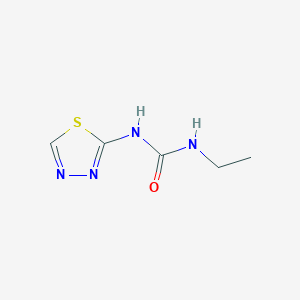
N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea typically involves the cyclization of acylhydrazines with carboxylic acid equivalents in the presence of reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another common method involves the reaction of thiosemicarbazide with various aromatic acids in concentrated sulfuric acid and ethanol to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to the presence of the thiadiazole ring, which can interact with enzymes, receptors, and other biomolecules. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure with similar biological activities.
N-Ethyl-1,3,4-thiadiazol-2-amine: A related compound with similar chemical properties and applications.
5-Phenyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with antimicrobial and antifungal activities.
Uniqueness
N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and urea groups contribute to its solubility, stability, and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
63347-97-7 |
|---|---|
Molecular Formula |
C5H8N4OS |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
1-ethyl-3-(1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C5H8N4OS/c1-2-6-4(10)8-5-9-7-3-11-5/h3H,2H2,1H3,(H2,6,8,9,10) |
InChI Key |
ZPTTYODWXOJMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


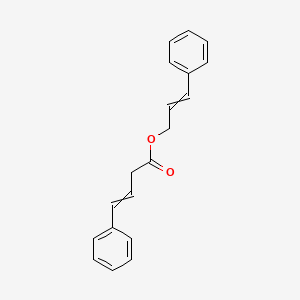

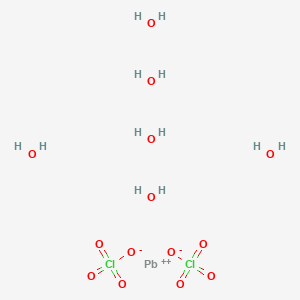
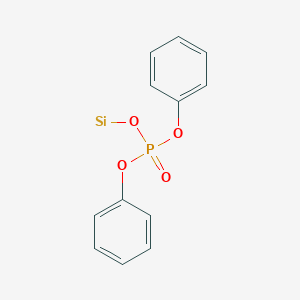

![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
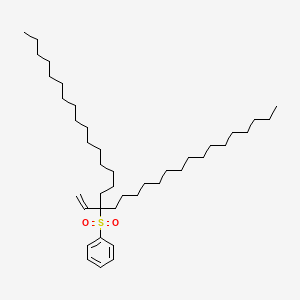
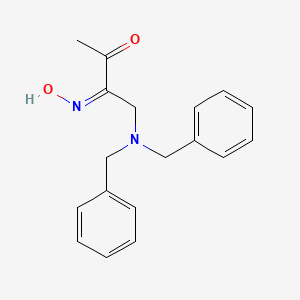
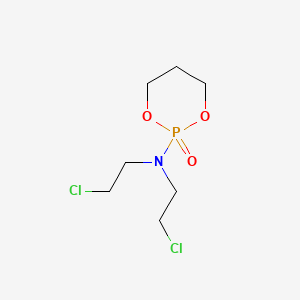
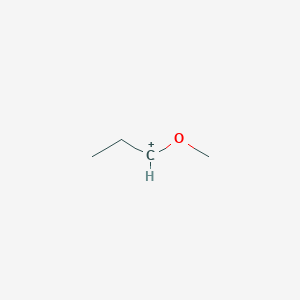
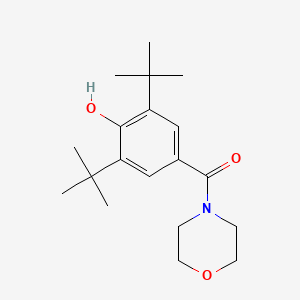
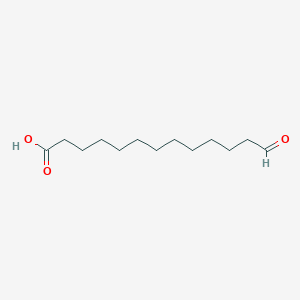
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
